molecular formula C14H19N3O B11736378 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B11736378
M. Wt: 245.32 g/mol
InChI Key: YANMQBFJQRBGNX-UHFFFAOYSA-N
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Description

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which are connected through a propyl chain and an amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like HPLC and NMR, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-(1H-Pyrazol-3-yl)phenol: A related compound with a phenolic hydroxyl group and pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups and structural features. The presence of both a phenolic hydroxyl group and a pyrazole ring, connected through a propyl chain and an amino group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-2-8-17-9-7-13(16-17)11-15-10-12-5-3-4-6-14(12)18/h3-7,9,15,18H,2,8,10-11H2,1H3

InChI Key

YANMQBFJQRBGNX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

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